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Compound of Interest

Compound Name:
Methyl 1-Cbz-azetidine-3-

carboxylate

Cat. No.: B1521072 Get Quote

CAS Number: 757239-60-4

This technical guide provides a comprehensive overview of Methyl 1-Cbz-azetidine-3-
carboxylate, a key building block for researchers, scientists, and drug development

professionals. This document details its chemical and physical properties, synthesis,

spectroscopic data, and applications, with a focus on its role as a linker in Antibody-Drug

Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Chemical and Physical Properties
Methyl 1-Cbz-azetidine-3-carboxylate is a protected form of azetidine-3-carboxylic acid, a

non-proteinogenic amino acid. The carboxybenzyl (Cbz) protecting group on the nitrogen atom

enhances its stability and utility in multi-step organic synthesis.

Table 1: Chemical Identifiers and Physical Properties
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Property Value Source(s)

CAS Number 757239-60-4 [1][2]

Molecular Formula C₁₃H₁₅NO₄ [1][2]

Molecular Weight 249.26 g/mol [1][2]

IUPAC Name
1-O-benzyl 3-O-methyl

azetidine-1,3-dicarboxylate
[2]

Synonyms

Azetidine-1,3-dicarboxylic acid

1-benzyl ester 3-methyl ester,

1,3-Azetidinedicarboxylic acid,

3-methyl 1-(phenylmethyl)

ester

[2]

Boiling Point (Predicted)
359.3 ± 42.0 °C to 414.9 ±

45.0 °C at 760 mmHg
N/A

Density (Predicted)
1.259 ± 0.06 g/cm³ to 1.3 ± 0.1

g/cm³
N/A

Appearance White powder or solid N/A

Storage Temperature
2-8°C or -20°C for long-term

storage
N/A

Synthesis
The synthesis of Methyl 1-Cbz-azetidine-3-carboxylate typically involves the esterification of

its corresponding carboxylic acid precursor, 1-Cbz-azetidine-3-carboxylic acid. A common and

effective method for this transformation is the Fischer esterification.

Experimental Protocol: Fischer Esterification
This protocol describes the synthesis of Methyl 1-Cbz-azetidine-3-carboxylate from 1-Cbz-

azetidine-3-carboxylic acid using methanol in the presence of an acid catalyst.[3]

Materials:
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1-Cbz-azetidine-3-carboxylic acid

Methanol (anhydrous)

Concentrated Sulfuric Acid (H₂SO₄) or Thionyl Chloride (SOCl₂)

Sodium bicarbonate (saturated aqueous solution)

Brine (saturated aqueous sodium chloride solution)

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Ethyl acetate

Round-bottom flask

Reflux condenser

Magnetic stirrer and stir bar

Heating mantle

Separatory funnel

Rotary evaporator

Procedure:

Reaction Setup: In a clean, dry round-bottom flask, dissolve 1-Cbz-azetidine-3-carboxylic

acid in an excess of anhydrous methanol (e.g., 0.2-0.5 M concentration).[4]

Catalyst Addition: Carefully and slowly add a catalytic amount of concentrated sulfuric acid

(e.g., 1-2 mol%) to the stirred solution at 0°C (ice bath).[4] Alternatively, thionyl chloride can

be used to generate anhydrous HCl in situ, which also catalyzes the esterification.[5]

Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux using a

heating mantle. Maintain a gentle reflux for several hours (e.g., 2-4 hours), monitoring the

reaction progress by Thin Layer Chromatography (TLC).[4]
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Work-up:

After the reaction is complete, allow the mixture to cool to room temperature.

Remove the excess methanol under reduced pressure using a rotary evaporator.[3]

Dissolve the residue in ethyl acetate.

Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate

to neutralize the acid catalyst. Repeat the washing until gas evolution ceases.[3]

Wash the organic layer with brine.

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

Filter off the drying agent.

Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. The

crude Methyl 1-Cbz-azetidine-3-carboxylate can be further purified by column

chromatography on silica gel if necessary, typically using a mixture of ethyl acetate and

hexanes as the eluent.

Expected Yield: Yields for Fischer esterifications are typically moderate to high, depending on

the reaction conditions and the purity of the starting material.

Spectroscopic Data
The structural confirmation of Methyl 1-Cbz-azetidine-3-carboxylate is achieved through

various spectroscopic techniques.

Table 2: Spectroscopic Data
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Technique Data and Interpretation

¹H NMR

A ¹H NMR spectrum is available for this

compound.[1] Expected chemical shifts (δ) in

CDCl₃: ~7.35 ppm (m, 5H, Ar-H of Cbz), ~5.15

ppm (s, 2H, -CH₂-Ph of Cbz), ~4.2-4.4 ppm (m,

4H, azetidine ring protons), ~3.75 ppm (s, 3H, -

OCH₃), ~3.6 ppm (m, 1H, azetidine ring proton).

¹³C NMR

Expected chemical shifts (δ) in CDCl₃: ~172

ppm (C=O, ester), ~156 ppm (C=O, carbamate),

~136 ppm (quaternary Ar-C of Cbz), ~128.5,

128.0, 127.8 ppm (Ar-C of Cbz), ~67 ppm (-

CH₂-Ph of Cbz), ~55 ppm (azetidine ring

carbons), ~52 ppm (-OCH₃), ~35 ppm (azetidine

ring carbon).[6][7]

FT-IR

Expected characteristic peaks (cm⁻¹): ~3000-

2850 (C-H stretching), ~1740 (C=O stretching,

ester), ~1700 (C=O stretching, carbamate),

~1420 (C-N stretching), ~1250 (C-O stretching).

Mass Spec.

Expected m/z for [M+H]⁺: 250.10. Expected

fragmentation pattern would involve loss of the

methoxy group (-OCH₃), the benzyl group (-

CH₂Ph), and cleavage of the azetidine ring.

Reactivity and Stability
The reactivity of Methyl 1-Cbz-azetidine-3-carboxylate is primarily governed by the Cbz

protecting group and the methyl ester functionality.

Deprotection of Cbz Group: The Cbz group can be removed under hydrogenolysis conditions

(e.g., H₂, Pd/C) to yield the free amine. This is a common step in the synthesis of more

complex molecules.

Hydrolysis of Methyl Ester: The methyl ester can be hydrolyzed to the corresponding

carboxylic acid under basic (e.g., LiOH, NaOH) or acidic conditions.
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Stability: The compound is generally stable under standard laboratory conditions. It should

be stored in a cool, dry place away from strong oxidizing agents, acids, and bases. For long-

term storage, refrigeration at 2-8°C or freezing at -20°C is recommended.

Applications in Drug Development
Methyl 1-Cbz-azetidine-3-carboxylate serves as a valuable bifunctional linker in the

construction of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras

(PROTACs).[8] The azetidine ring provides a rigid and defined spatial orientation, which can be

advantageous in optimizing the efficacy of these targeted therapeutics.

Role in Antibody-Drug Conjugates (ADCs)
In ADCs, the linker connects a monoclonal antibody to a potent cytotoxic payload. After

deprotection of the Cbz group and hydrolysis of the methyl ester, the resulting azetidine-3-

carboxylic acid can be further functionalized to attach to both the antibody and the drug.

Linker Preparation

Conjugation
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Caption: Workflow for ADC Synthesis using the Azetidine Linker.
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Role in PROTACs
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin

ligase, leading to the target protein's degradation. The linker plays a crucial role in determining

the ternary complex formation and subsequent degradation efficiency. The azetidine scaffold

can be incorporated into the linker to provide rigidity and optimize the spatial orientation of the

target-binding and E3 ligase-binding moieties.

Linker Synthesis

PROTAC Assembly

Methyl 1-Cbz-azetidine-
3-carboxylate

Chemical
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Reaction
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Final
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Caption: General workflow for PROTAC synthesis incorporating the azetidine linker.

Experimental Protocol: General Procedure for Linker
Conjugation in PROTAC Synthesis
This protocol outlines a general strategy for incorporating the azetidine linker into a PROTAC

molecule.[9][10]

Materials:

Methyl 1-Cbz-azetidine-3-carboxylate derived bifunctional linker
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Target protein ligand with a suitable functional group (e.g., amine or carboxylic acid)

E3 ligase ligand with a suitable functional group

Coupling reagents (e.g., HATU, HOBt, EDC, DCC)

Bases (e.g., DIPEA, triethylamine)

Anhydrous solvents (e.g., DMF, DCM)

HPLC for purification

Procedure:

Linker Preparation: Synthesize a bifunctional azetidine linker from Methyl 1-Cbz-azetidine-
3-carboxylate with orthogonal protecting groups and appropriate functional handles for

coupling.

First Coupling Reaction:

Dissolve the target protein ligand and the bifunctional azetidine linker in an anhydrous

solvent like DMF.

Add the coupling reagents and a base.

Stir the reaction at room temperature until completion, monitoring by LC-MS.

Purify the resulting ligand-linker intermediate by HPLC.

Deprotection: Selectively deprotect the other end of the linker on the purified intermediate.

Second Coupling Reaction:

Couple the deprotected ligand-linker intermediate with the E3 ligase ligand using similar

coupling conditions as in step 2.

Monitor the reaction by LC-MS.
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Final Purification: Purify the final PROTAC molecule by preparative HPLC to obtain a high-

purity product.

Conclusion
Methyl 1-Cbz-azetidine-3-carboxylate is a versatile and valuable building block in modern

drug discovery. Its rigid four-membered ring structure and the presence of orthogonal

protecting groups make it an attractive component for the synthesis of linkers used in ADCs

and PROTACs. This technical guide provides essential information for researchers to

effectively utilize this compound in their synthetic and drug development endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Methyl 1-Cbz-azetidine-3-carboxylate(757239-60-4) 1H NMR spectrum
[chemicalbook.com]

2. bocsci.com [bocsci.com]

3. Fischer Esterification-Typical Procedures - operachem [operachem.com]

4. Fischer Esterification – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]

5. Acid to Ester - Common Conditions [commonorganicchemistry.com]

6. chemguide.co.uk [chemguide.co.uk]

7. chem.libretexts.org [chem.libretexts.org]

8. Methyl 1-Cbz-azetidine-3-carboxylate - Immunomart [immunomart.com]

9. medchemexpress.com [medchemexpress.com]

10. nbinno.com [nbinno.com]

To cite this document: BenchChem. [An In-depth Technical Guide to Methyl 1-Cbz-azetidine-
3-carboxylate]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1521072#methyl-1-cbz-azetidine-3-carboxylate-cas-
number-757239-60-4]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b1521072?utm_src=pdf-body
https://www.benchchem.com/product/b1521072?utm_src=pdf-custom-synthesis
https://www.chemicalbook.com/SpectrumEN_757239-60-4_1HNMR.htm
https://www.chemicalbook.com/SpectrumEN_757239-60-4_1HNMR.htm
https://www.bocsci.com/product/methyl-1-cbz-azetidine-3-carboxylate-cas-757239-60-4-422765.html
https://www.operachem.com/fischer-esterification-typical-procedures/
https://odp.library.tamu.edu/chemistry/chapter/fischer-esterification/
https://commonorganicchemistry.com/Rxn_Pages/Acid_to_Ester/Acid_to_Ester_Index.htm
https://www.chemguide.co.uk/analysis/nmr/interpretc13.html
https://chem.libretexts.org/Bookshelves/Physical_and_Theoretical_Chemistry_Textbook_Maps/Supplemental_Modules_(Physical_and_Theoretical_Chemistry)/Spectroscopy/Magnetic_Resonance_Spectroscopies/Nuclear_Magnetic_Resonance/NMR%3A_Experimental/Carbon-13_NMR/Interpreting_C-13_NMR_Spectra
https://immunomart.com/product/methyl-1-cbz-azetidine-3-carboxylate/
https://www.medchemexpress.com/piperidine-azetidine-br.html
https://www.nbinno.com/article/other-organic-chemicals/protac-linker-synthesis-the-role-of-aeea-aeea-in-targeted-protein-degradation-ex
https://www.benchchem.com/product/b1521072#methyl-1-cbz-azetidine-3-carboxylate-cas-number-757239-60-4
https://www.benchchem.com/product/b1521072#methyl-1-cbz-azetidine-3-carboxylate-cas-number-757239-60-4
https://www.benchchem.com/product/b1521072#methyl-1-cbz-azetidine-3-carboxylate-cas-number-757239-60-4
https://www.benchchem.com/product/b1521072#methyl-1-cbz-azetidine-3-carboxylate-cas-number-757239-60-4
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1521072?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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